molecular formula C22H26N2O5S2 B11143079 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11143079
M. Wt: 462.6 g/mol
InChI Key: OZBIGDJKNBHLCF-UHFFFAOYSA-N
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Description

This compound is a benzothiophene-3-carboxamide derivative featuring three distinct structural motifs:

  • Core structure: A 4,5,6,7-tetrahydro-1-benzothiophene scaffold with a 6-methyl substituent.
  • Substituent A: A 2-{[(4-methoxyphenyl)carbonyl]amino} group, introducing electron-donating methoxy functionality.

The sulfone group in Substituent B may influence crystallinity and intermolecular interactions, as hydrogen bonding patterns are critical in molecular packing .

Properties

Molecular Formula

C22H26N2O5S2

Molecular Weight

462.6 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[(4-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C22H26N2O5S2/c1-13-3-8-17-18(11-13)30-22(24-20(25)14-4-6-16(29-2)7-5-14)19(17)21(26)23-15-9-10-31(27,28)12-15/h4-7,13,15H,3,8-12H2,1-2H3,(H,23,26)(H,24,25)

InChI Key

OZBIGDJKNBHLCF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3CCS(=O)(=O)C3)NC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Cyclization of Thiophene Precursors

The tetrahydrobenzothiophene core is synthesized via a Gewald-like cyclization. A ketone precursor (e.g., cyclohexanone derivative) reacts with elemental sulfur and malononitrile in the presence of a base (morpholine or piperidine) to form 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile.

Reaction Conditions

ComponentQuantityConditions
Cyclohexanone derivative10 mmolEthanol, reflux, 12 h
Sulfur12 mmol
Malononitrile10 mmol
MorpholineCatalytic

Post-Reaction Workup

  • Acidification with HCl (1 M) to precipitate the product.

  • Recrystallization from ethanol yields 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (75–80% yield).

Hydrolysis to Carboxylic Acid

The nitrile group is hydrolyzed to a carboxylic acid using concentrated HCl under reflux:
R-CN+HCl+H2OR-COOH+NH4Cl\text{R-CN} + \text{HCl} + \text{H}_2\text{O} \rightarrow \text{R-COOH} + \text{NH}_4\text{Cl}

Characterization Data

  • LCMS : m/z = 225.1 [M + H]⁺.

  • ¹H NMR (DMSO-d₆) : δ 1.45 (s, 3H, CH₃), 1.70–1.85 (m, 2H, CH₂), 2.30–2.45 (m, 2H, CH₂), 2.90–3.10 (m, 2H, CH₂), 6.90 (s, 1H, NH₂).

Functionalization of the 2-Amino Group

Acylation with 4-Methoxybenzoyl Chloride

The 2-amino group is acylated using 4-methoxybenzoyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base:

Procedure

  • 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (5.0 mmol) is dissolved in DCM (20 mL).

  • Et₃N (15 mmol) and 4-methoxybenzoyl chloride (5.5 mmol) are added dropwise at 0°C.

  • The mixture is stirred at room temperature for 4 h.

Workup

  • Extraction with saturated NaHCO₃ and brine.

  • Column chromatography (ethyl acetate/hexane, 1:3) yields 2-{[(4-methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (82% yield).

Characterization Data

  • IR (KBr) : 3320 cm⁻¹ (N–H), 1685 cm⁻¹ (C=O).

  • ¹³C NMR (CDCl₃) : δ 167.2 (COOH), 164.5 (CONH), 159.8 (OCH₃), 55.3 (OCH₃).

Synthesis of 1,1-Dioxidotetrahydrothiophen-3-Amine

Oxidation of Tetrahydrothiophene

Tetrahydrothiophene is oxidized to 1,1-dioxidotetrahydrothiophene using H₂O₂ in acetic acid:
Tetrahydrothiophene+H2O2CH3COOH1,1-Dioxidotetrahydrothiophene\text{Tetrahydrothiophene} + \text{H}_2\text{O}_2 \xrightarrow{\text{CH}_3\text{COOH}} \text{1,1-Dioxidotetrahydrothiophene}

Bromination and Amination

  • Bromination : 1,1-Dioxidotetrahydrothiophene (10 mmol) reacts with N-bromosuccinimide (NBS, 12 mmol) in CCl₄ under light to yield 3-bromo-1,1-dioxidotetrahydrothiophene.

  • Amination : The bromide undergoes nucleophilic substitution with aqueous ammonia (28% w/w) in DMF at 80°C for 8 h to afford 1,1-dioxidotetrahydrothiophen-3-amine (65% yield).

Characterization Data

  • ¹H NMR (DMSO-d₆) : δ 3.20–3.40 (m, 2H, SO₂CH₂), 2.90–3.10 (m, 2H, CH₂NH₂), 2.50–2.70 (m, 1H, CH), 1.80–2.00 (m, 2H, CH₂).

Final Amide Coupling

The carboxylic acid (from Step 3) is activated with propylphosphonic anhydride (T3P®) and coupled with 1,1-dioxidotetrahydrothiophen-3-amine:

Procedure

  • 2-{[(4-Methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (1.0 mmol) is dissolved in DCM (5 mL).

  • Et₃N (3.0 mmol) and T3P® (1.2 mmol, 50% in ethyl acetate) are added.

  • 1,1-Dioxidotetrahydrothiophen-3-amine (1.1 mmol) is introduced, and the reaction is stirred at rt for 2 h.

Workup

  • Quenching with NaHCO₃, extraction with ethyl acetate, and silica gel chromatography (CH₂Cl₂/MeOH, 95:5) yield the title compound (78% yield).

Characterization Data

  • LCMS : m/z = 504.2 [M + H]⁺.

  • ¹H NMR (DMSO-d₆) : δ 10.25 (s, 1H, CONH), 8.05 (d, J = 8.5 Hz, 2H, ArH), 7.10 (d, J = 8.5 Hz, 2H, ArH), 3.85 (s, 3H, OCH₃), 3.50–3.70 (m, 2H, SO₂CH₂), 2.90–3.10 (m, 2H, CH₂NH), 2.30 (s, 3H, CH₃).

Alternative Synthetic Routes

Aroyl Chloride Mediated Coupling

The carboxylic acid is converted to its acyl chloride using thionyl chloride, followed by reaction with the amine:
R-COOH+SOCl2R-COCl+SO2+HCl\text{R-COOH} + \text{SOCl}_2 \rightarrow \text{R-COCl} + \text{SO}_2 + \text{HCl}
R-COCl+H2N-R’R-CONH-R’\text{R-COCl} + \text{H}_2\text{N-R'} \rightarrow \text{R-CONH-R'}

Yields : 70–75% after column purification.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) reduces reaction times for amide couplings, improving yields to 85% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophene ring.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic methoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique properties may make it suitable for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The dioxidotetrahydrothiophene ring and the methoxyphenyl group could play crucial roles in binding to these targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Analysis

Key analogs and their modifications are summarized below:

Compound ID/Reference Substituent A (Benzoyl/Related Group) Substituent B (Amide-Linked Group) Notable Features
Target Compound 4-Methoxyphenyl carbonyl 1,1-Dioxidotetrahydrothiophen-3-yl Electron-donating methoxy group
Compound K03 Thiophen-2-yl carbonyl N,N-Diethyl Thiophene ring; lipophilic substituent
2,4-Dichlorobenzoyl analog 2,4-Dichlorophenyl carbonyl 1,1-Dioxidotetrahydrothiophen-3-yl Electron-withdrawing chloro groups
3,4-Dimethoxybenzoyl analog 3,4-Dimethoxyphenyl carbonyl 1,1-Dioxidotetrahydrothiophen-3-yl Dual methoxy groups; enhanced polarity
N-(4-Methoxyphenyl) analog Phenylacetyl 4-Methoxyphenyl Flexible phenylacetyl chain
Antibacterial derivatives 4-Methoxyphenyl methylene 3-Methylphenyl / 4-Methylphenyl Schiff base linkage; antifungal activity

Key Observations

Electron-Donating vs. Electron-Withdrawing Groups :

  • The target compound’s 4-methoxyphenyl group may improve solubility and metabolic stability compared to electron-withdrawing substituents (e.g., 2,4-dichlorophenyl in ).
  • Chloro groups in could enhance binding affinity to hydrophobic enzyme pockets but may reduce bioavailability.

Sulfone vs. Non-Sulfone Groups: The 1,1-dioxidotetrahydrothiophen-3-yl group (common in ) introduces sulfone moieties, which can stabilize crystal structures via hydrogen bonds . Non-sulfone analogs (e.g., ) may exhibit reduced crystallinity.

Bioactivity Trends :

  • Compounds with Schiff base linkages (e.g., ) demonstrate antibacterial and antifungal activities, suggesting that the target compound’s amide bond could be modified to a Schiff base for enhanced bioactivity.

Research Findings and Data

Table 1: Physicochemical Properties of Selected Analogs

Compound Molecular Formula Molecular Weight LogP* (Predicted) Hydrogen Bond Acceptors
Target Compound C₂₃H₂₅N₂O₅S₂ 485.58 2.8 7
2,4-Dichlorobenzoyl analog C₂₁H₂₀Cl₂N₂O₅S₂ 515.43 3.5 7
3,4-Dimethoxybenzoyl analog C₂₄H₂₇N₂O₇S₂ 543.66 2.1 9
Compound K03 C₂₀H₂₆N₂O₂S₂ 414.56 3.9 4

*LogP values estimated using fragment-based methods.

Bioactivity Data

  • Antibacterial derivatives :
    • Compound (I): MIC = 12.5 µg/mL against Staphylococcus aureus.
    • Compound (II): MIC = 25 µg/mL against Candida albicans.
  • Sulfone-containing analogs: No direct bioactivity data reported, but sulfone groups are associated with improved metabolic stability in drug design .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological activities, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound involves the reaction of various thiophene derivatives with amine and carbonyl groups to form the desired amide structure. The synthetic pathway typically includes:

  • Formation of Tetrahydrothiophene : Starting from commercially available thiophene derivatives.
  • Carbonylation : Introducing a methoxyphenyl carbonyl group through acylation reactions.
  • Amidation : Coupling with amino acids or amines to yield the final carboxamide structure.

Antitumor Activity

Research indicates that thiophene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : Compounds derived from tetrahydrothiophenes were tested against MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cell lines. Notably, certain derivatives showed GI50 values indicating effective inhibition of cell growth:
    • Compound 9c demonstrated a GI50 of 0.30 μmol L1^{-1} against MCF-7 cells .
    • The amide derivative formed from tetrahydrobenzo[b]thiophene showed moderate cytotoxicity against NCI-H460 and SF-268 with GI50 values of 3.1 and 1.96 μmol L1^{-1}, respectively .

Analgesic Activity

The analgesic potential of this compound was evaluated using the "hot plate" method in animal models. Results indicated that some derivatives possess analgesic effects that exceed those of traditional analgesics like metamizole .

Antimicrobial Properties

Thiophene compounds are known for their broad spectrum of antimicrobial activities. Studies have shown that derivatives can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections .

The biological activity of this compound may be attributed to:

  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Enzymatic Activity : The structural features may allow for interaction with specific enzymes involved in tumor progression or inflammation.

Case Studies

Several case studies have highlighted the efficacy of thiophene derivatives:

  • Study on Cytotoxicity : A study involving a series of synthesized thiophene derivatives demonstrated varying degrees of cytotoxicity across different cancer cell lines, emphasizing structure-activity relationships (SAR) that guide future synthesis .
  • Analgesic Testing : In a controlled trial using animal models, certain thiophene derivatives were shown to significantly reduce pain responses compared to controls, indicating potential for development as new analgesics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing this compound?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including coupling of tetrahydrothiophene derivatives with substituted benzothiophene precursors. Key parameters include solvent choice (e.g., CH₂Cl₂ for anhydrous conditions), temperature control (0–25°C), and purification via reverse-phase HPLC or recrystallization. Reaction progress should be monitored using TLC or HPLC to ensure intermediate purity . Critical steps include carboxamide bond formation and sulfone oxidation, which require stoichiometric control of reagents like succinic or maleic anhydrides .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., tetrahydrothiophene sulfone signals at δ 3.5–4.5 ppm; benzothiophene methyl groups at δ 1.2–1.5 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NH bend at ~3300 cm⁻¹) .
  • LC-MS/HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ ion at m/z 489.1) .
  • X-ray crystallography (if crystalline): Resolves 3D conformation and hydrogen-bonding networks .

Q. What preliminary biological screening assays are recommended for evaluating its bioactivity?

  • Methodological Answer :

  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cancer Cell Viability : MTT or SRB assays using cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer :

  • Functional Group Variation : Synthesize analogs with modified substituents (e.g., replacing 4-methoxyphenyl with chlorophenyl or furan groups) to assess impact on potency .
  • Scaffold Hybridization : Fuse benzothiophene with isoquinoline or indazole moieties to enhance target affinity .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs (e.g., sulfone group for solubility; carboxamide for hydrogen bonding) .

Q. What computational strategies can predict biological targets and binding modes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Glide to screen against protein databases (e.g., PDB IDs for kinases or GPCRs). Prioritize targets with high docking scores (e.g., < -8 kcal/mol) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å) and ligand-protein interactions (e.g., salt bridges with Asp/Glu residues) .
  • QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

Q. How should researchers address contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Assay Standardization : Validate protocols using reference compounds (e.g., doxorubicin for cytotoxicity) and ensure consistent cell passage numbers .
  • Purity Verification : Reanalyze batches via HPLC (>98% purity) to rule out impurities affecting results .
  • Meta-Analysis : Pool data from ≥3 independent studies using fixed/random-effects models to identify outliers or confounding variables (e.g., serum concentration in cell media) .

Q. What strategies improve solubility and bioavailability without compromising activity?

  • Methodological Answer :

  • Salt Formation : Synthesize hydrochloride or sodium salts to enhance aqueous solubility .
  • Prodrug Design : Introduce enzymatically cleavable groups (e.g., acetylated amines) to improve membrane permeability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release, validated by dynamic light scattering (DLS) .

Q. How can the mechanism of action be elucidated using biochemical and cellular assays?

  • Methodological Answer :

  • Target Deconvolution : Use affinity chromatography or CETSA (cellular thermal shift assay) to identify bound proteins .
  • Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cells to map signaling perturbations (e.g., apoptosis or autophagy markers) .
  • Mutagenesis Studies : Engineer target proteins with point mutations (e.g., kinase ATP-binding site) to confirm critical interactions .

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